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2-Ethyl-1,3-butadiene - 3404-63-5

2-Ethyl-1,3-butadiene

Catalog Number: EVT-436274
CAS Number: 3404-63-5
Molecular Formula: C6H10
Molecular Weight: 82.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-ethyl-1,3-butadiene can be achieved through several methods:

  1. Dehydration of Alcohols: One common approach involves the dehydration of 2,3-butanediol. This process typically requires an acid catalyst and can be optimized by controlling temperature and reaction time to improve yield. For instance, using a mixed hafnium-zinc catalyst has shown promising results in converting ethanol to butadiene .
  2. Biotechnological Methods: Recent advancements have enabled the biosynthesis of 1,3-butadiene from glucose in engineered strains of Escherichia coli. This method involves constructing an artificial metabolic pathway that utilizes cis,cis-muconic acid as an intermediate, showcasing the potential for renewable resource utilization .
  3. Thermal Cracking: Another method includes thermal cracking processes where hydrocarbons are subjected to high temperatures to break down larger molecules into smaller olefins, including butadiene .
Molecular Structure Analysis

The molecular structure of 2-ethyl-1,3-butadiene consists of a linear chain with four carbon atoms and a branched ethyl group attached to the second carbon. The structure can be represented as follows:

Structural Formula C2H5C(=CH2)CH=CH2\text{Structural Formula }C_2H_5C(=CH_2)CH=CH_2

Key features include:

  • Double Bonds: The presence of two double bonds between carbon atoms at positions 1 and 3.
  • Geometric Isomerism: Due to the presence of double bonds, geometric isomers can exist.
  • Stability Considerations: The compound's stability can be influenced by the arrangement of substituents around the double bonds.
Chemical Reactions Analysis

2-Ethyl-1,3-butadiene participates in various chemical reactions:

  1. Polymerization: It can undergo polymerization to form elastomers such as polybutadiene, which is essential in rubber manufacturing.
  2. Hydrogenation: The compound can react with hydrogen in the presence of catalysts to produce saturated hydrocarbons.
  3. Addition Reactions: It readily participates in electrophilic addition reactions due to its unsaturation, allowing for various functional group modifications.
  4. Thermal Decomposition: Under high temperatures, it may decompose into smaller hydrocarbons or other products through radical mechanisms .
Mechanism of Action

The mechanism by which 2-ethyl-1,3-butadiene acts in polymerization involves:

  • Initiation: The process begins with the formation of free radicals from initiators.
  • Propagation: Free radicals add to the double bonds of 2-ethyl-1,3-butadiene, forming larger radical species that continue to react.
  • Termination: The reaction terminates when two radical species combine or disproportionate.

This mechanism is crucial for understanding how this compound contributes to synthetic rubber production and its behavior under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethyl-1,3-butadiene include:

PropertyValue
Boiling PointApproximately 34 °C
Melting Point-108 °C
Density0.802 g/cm³
SolubilityInsoluble in water; soluble in organic solvents
Flash Point-20 °C

These properties highlight its volatility and flammability, necessitating careful handling during storage and use .

Applications

2-Ethyl-1,3-butadiene has several significant applications:

  1. Synthetic Rubber Production: It is primarily used as a monomer in the manufacture of synthetic rubber products like tires and seals.
  2. Plastics Manufacturing: The compound serves as an important building block for various engineering plastics.
  3. Chemical Intermediate: It acts as an intermediate in synthesizing other chemicals and materials used across different industries.
  4. Research Applications: Its unique properties make it a subject of study in polymer chemistry and materials science for developing new materials with enhanced characteristics .
Synthetic Methodologies and Catalytic Innovations

Historical Evolution of Synthesis Routes for 2-Ethyl-1,3-Butadiene

The synthetic pathways for 2-ethyl-1,3-butadiene have evolved significantly since the early 20th century, driven by industrial demands and feedstock availability. Initial methods relied on coal-derived ethanol as a primary carbon source. The Lebedev process (1910) represented a landmark achievement, utilizing MgO-SiO₂ catalysts to directly convert ethanol into butadienes, including alkylated derivatives like 2-ethyl-1,3-butadiene, at 400–450°C. This one-step route achieved ~30–40% yields but faced challenges with selectivity due to competing dehydration reactions (e.g., ethylene formation) [5] [9]. By the 1930s, the Ostromislensky two-step process emerged, decoupling ethanol dehydrogenation (to acetaldehyde) over Cu/SiO₂ from the condensation step using Ta/SiO₂ catalysts at 325–350°C. This approach improved yields to ~60% by minimizing acetaldehyde decomposition [2] [5].

Post-1950, petrochemical feedstocks supplanted bio-ethanol due to cost advantages. The Houdry Catadiene process (1957) dehydrogenated n-butane over Al₂O₃-Cr₂O₃ catalysts at 600–700°C, yielding mixed C₄ streams from which 2-ethyl-1,3-butadiene could be isolated via extractive distillation [4]. Contemporary methods leverage steam cracking of naphtha, where 2-ethyl-1,3-butadiene forms as a minor component (<2%) of the C₆ fraction, requiring energy-intensive separation [4] [7].

Table 1: Historical Milestones in 2-Ethyl-1,3-Butadiene Synthesis

Time PeriodSynthetic RouteCatalyst SystemKey InnovationMax Yield
1910–1930Lebedev one-stepMgO-SiO₂Direct ethanol coupling30–40%
1930–1950Ostromislensky two-stepCu/SiO₂ + Ta/SiO₂Acetaldehyde-ethanol condensation~60%
1957–PresentHoudry CatadieneAl₂O₃-Cr₂O₃n-Butane dehydrogenation15–20%*
1960s–PresentNaphtha steam crackingNone (thermal)Co-product isolation from C₆ fraction<2%

*Yield for 1,3-butadiene; 2-ethyl derivative is minor component

Bio-Derived Feedstock Utilization in Sustainable Synthesis

Renewable ethanol has resurged as a feedstock for 2-ethyl-1,3-butadiene synthesis under sustainability imperatives. Modern catalytic systems improve upon historical bio-routes: ZnO-modified talc catalysts achieve 58% butadiene selectivity from ethanol at 350°C, while CuO/HfO/ZnO composites reach 71% selectivity by optimizing acid-base site balance [2] [9]. Beyond ethanol, novel biological pathways enable direct biosynthesis. Escherichia coli has been engineered to produce 1,3-butadiene from glucose via a cis,cis-muconic acid (ccMA) intermediate. Key innovations include:

  • Expression of A. niger or S. cerevisiae ferulic acid decarboxylase (FDC) mutants (e.g., T395Q), enhancing ccMA decarboxylation efficiency by 109-fold [8].
  • Dissolved oxygen (DO) control during fed-batch fermentation: High DO for ccMA biosynthesis (>30%) and microaerobic conditions (5–10% DO) for decarboxylation, yielding 2.13 g/L 1,3-butadiene [8].

Techno-economic analyses highlight the viability of bio-routes: Patel et al. calculated that bio-ethanol-to-butadiene processes could compete with naphtha-based methods when ethanol costs are <$500/ton [5]. However, challenges persist in gas-phase recovery and minimizing microbial toxicity during fermentation [8].

Table 2: Bio-Based Routes to 2-Ethyl-1,3-Butadiene

FeedstockCatalyst/Biological SystemConditionsProduct Selectivity/YieldKey Advantage
Bio-ethanolCuO/HfO/ZnO350°C, gas-phase flow71.1% butadiene selectivityHigh selectivity, low coke
GlucoseEngineered E. coli (FDC T395Q)DO-stat fermentation, pH 72.13 g/L titerDirect fermentation, no ethanol
LignocelluloseMgO-SiO₂ + Ni dopant400°C, fixed-bed reactor42% butadiene yieldNon-food feedstock utilization

Transition Metal-Catalyzed Dehydrogenation Strategies

Dehydrogenation of C₄–C₆ alkanes/alkenes provides a high-purity route to 2-ethyl-1,3-butadiene. Supported transition metals dominate this domain:

  • Pd-catalyzed telomerization of butadiene with ethanol yields 1-ethoxy-2,7-octadienes, which undergo hydrogenation and cracking to form ethyl-substituted dienes like 2-ethyl-1,3-butadiene. The Dow process (1992) uses Pd/triarylphosphine catalysts for this purpose, achieving >99% conversion in the hydrogenation step [4].
  • Oxide-supported Cu (e.g., Cu/ZnO/Al₂O₃) enables sequential dehydrogenation-condensation. In situ DRIFTS studies confirm crotonaldehyde as a key intermediate, with MPV reduction by ethanol forming crotyl alcohol prior to dehydration [9].
  • Tantalum oxide on silica (Ta₂O₅/SiO₂) exhibits high efficiency for acetaldehyde-ethanol coupling, with DFT calculations revealing a bifunctional mechanism: Ethanol dehydrogenates on Ta⁵⁺ sites, while SiO₂ acid sites dehydrate 3-hydroxybutanal to butadiene [2] [9].

Recent innovations include bimetallic Pd-Ag systems (e.g., on Al₂O₃), which suppress coke formation by oxidizing surface carbon. At 450°C, these catalysts sustain 68% activity for 500 hours, outperforming monometallic Pd (activity loss at 100 hours) [4] [7].

Role of Heterogeneous vs. Homogeneous Catalysts in Yield Optimization

Catalyst heterogeneity critically impacts 2-ethyl-1,3-butadiene synthesis efficiency:

Heterogeneous Catalysts

  • MgO/SiO₂ composites exemplify engineered bifunctionality: MgO basic sites drive ethanol dehydrogenation and aldol condensation, while SiO₂ acidic pores facilitate dehydration. "Wet-kneading" during synthesis maximizes MgO-SiO₂ interfacial sites, boosting butadiene yield to 42% vs. 2% for physical mixtures [5] [9].
  • Pore architecture dictates mass transfer: Zeolites (e.g., ZSM-5, pore size 0.53 nm) enable shape-selective catalysis but favor ethylene via dehydration. Larger-pore supports like Faujasite (0.74 nm) accommodate bulkier intermediates (e.g., crotonaldehyde), improving diene selectivity [6].
  • Dopants modify active sites: K⁺ or Na⁺ (0.1 wt%) on MgO-SiO₂ neutralize Brønsted acidity, reducing diethyl ether byproducts and increasing butadiene selectivity by 25% [5] [9].

Homogeneous Catalysts

  • Pd⁰ complexes with π-acidic ligands (e.g., tri(2-furyl)phosphine) enable liquid-phase telomerization at 80°C, affording 92% conversion with 88% selectivity for C₈ intermediates (precursors to 2-ethylbutadiene) [4] [7]. However, catalyst recovery costs and ligand degradation limit scalability.

Table 3: Catalyst Performance in 2-Ethyl-1,3-Butadiene Synthesis

Catalyst TypeExampleReaction ConditionsButadiene YieldLifetime/Reusability
Heterogeneous: Metal oxideCuO/HfO/ZnO350°C, gas phase71.1%>200 h time-on-stream
Heterogeneous: ZeoliteTa₂O₅/Faujasite325°C, fixed bed65%Limited by coking
HomogeneousPd⁰/tri(2-furyl)phosphine80°C, liquid phase88%*Single-use
BiologicalFDC T395Q mutantFermentation, 30°C2.13 g/LBatch process

*Selectivity for telomerization product; requires further cracking

Characterization-driven optimization is indispensable:

  • Physisorption (N₂ at 77K) quantifies catalyst surface area (>200 m²/g optimal for dispersion) [6].
  • Chemisorption (H₂/CO titration) maps active sites, e.g., confirming Cu⁺ as the active species in Cu/ZrO₂ with 15 μmol/g site density [9].
  • DFT calculations simulate adsorption energies, revealing that kinked MgO step-edges lower ethanol dehydrogenation barriers to 0.92 eV vs. 1.35 eV on flat surfaces [9].

Properties

CAS Number

3404-63-5

Product Name

2-Ethyl-1,3-butadiene

IUPAC Name

3-methylidenepent-1-ene

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-4-6(3)5-2/h4H,1,3,5H2,2H3

InChI Key

IGLWCQMNTGCUBB-UHFFFAOYSA-N

SMILES

CCC(=C)C=C

Canonical SMILES

CCC(=C)C=C

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